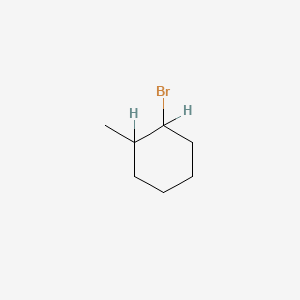

1-Bromo-2-methylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-2-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRRNDZNAXRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884247 | |

| Record name | Cyclohexane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-39-9 | |

| Record name | 1-Bromo-2-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methylcyclohexyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methylcyclohexane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylcyclohexane is a halogenated cyclic alkane that serves as a versatile intermediate in organic synthesis. Its stereochemistry and reactivity make it a valuable building block for the introduction of the 2-methylcyclohexyl moiety in the development of new chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound, with a focus on its formation from readily available starting materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the functionalization of 2-methylcyclohexanol (B165396) or the hydrobromination of a corresponding alkene. The choice of synthetic pathway often dictates the isomeric composition of the final product.

From 2-Methylcyclohexanol via Nucleophilic Substitution

A common and direct method for the synthesis of this compound is the reaction of 2-methylcyclohexanol with hydrogen bromide (HBr). This reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group is first protonated by HBr to form a good leaving group (water). Departure of water results in a secondary carbocation, which can then be attacked by the bromide ion. However, this secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation at the 1-position. Nucleophilic attack by the bromide ion on this rearranged carbocation leads to the formation of 1-bromo-1-methylcyclohexane (B3058953) as a significant byproduct, in addition to the desired this compound.[1][2]

From Methylcyclohexane via Free Radical Halogenation and Elimination-Addition

An alternative multi-step synthesis starts from methylcyclohexane. The first step involves free-radical bromination to form 1-bromo-1-methylcyclohexane, the thermodynamically favored product. This tertiary alkyl halide then undergoes an elimination reaction, typically with a strong base, to yield 1-methylcyclohexene. Subsequent anti-Markovnikov addition of HBr in the presence of peroxides affords the target molecule, this compound.[3]

From 2-Methylcyclohexene via Hydrobromination

Direct hydrobromination of 2-methylcyclohexene can also yield this compound. The regioselectivity of this addition is dependent on the reaction conditions. In the absence of peroxides, the reaction follows Markovnikov's rule, leading to the formation of 1-bromo-1-methylcyclohexane as the major product due to the formation of the more stable tertiary carbocation intermediate.[4] Conversely, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, resulting in the anti-Markovnikov product, this compound.[5][6]

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. It exists as cis and trans stereoisomers, which have distinct physical properties. The trans isomer is generally more stable due to the equatorial positioning of both the bromine atom and the methyl group in the chair conformation, which minimizes steric strain.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃Br | [8][9] |

| Molecular Weight | 177.08 g/mol | [10][11][12] |

| Density | 1.2622 g/cm³ at 20 °C | [8] |

| Boiling Point | 54-56 °C at 12 Torr | [8][13] |

| XLogP3 | 3.3 | [10][11][12] |

| IUPAC Name | This compound | [10] |

| CAS Number | 6294-39-9 | [8][14] |

Table 2: Computed Properties of cis- and trans-1-Bromo-2-methylcyclohexane

| Property | cis-1-Bromo-2-methylcyclohexane | trans-1-Bromo-2-methylcyclohexane | Reference |

| Molecular Weight | 177.08 g/mol | 177.08 g/mol | [11][12] |

| Exact Mass | 176.02006 Da | 176.02006 Da | [11][12] |

| Monoisotopic Mass | 176.02006 Da | 176.02006 Da | [11][12] |

| Heavy Atom Count | 8 | 8 | [11][12] |

| Complexity | 70.8 | 70.8 | [11][12] |

Spectroscopic Data

The structural characterization of this compound is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

¹H NMR: The proton NMR spectrum of this compound will show a complex pattern of signals in the aliphatic region. The chemical shifts and coupling constants of the methine protons (CH-Br and CH-CH₃) are diagnostic and differ for the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (C-Br) is typically found in the range of 50-70 ppm.[15][16]

-

FTIR: The infrared spectrum will exhibit characteristic C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Br stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹.[17]

Experimental Protocols

Synthesis of this compound from 2-Methylcyclohexanol

Materials:

-

2-methylcyclohexanol

-

48% Hydrobromic acid

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylcyclohexanol.

-

Cool the flask in an ice bath and slowly add a pre-cooled mixture of 48% HBr and concentrated H₂SO₄ with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Purification

Fractional distillation is the most effective method for purifying this compound, especially for separating it from unreacted starting materials and byproducts such as 1-bromo-1-methylcyclohexane.[18]

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude product in the distilling flask with a few boiling chips.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the boiling point of this compound (54-56 °C at 12 Torr).[8][13]

Visualizations

Signaling Pathway: Synthesis from 2-Methylcyclohexanol

Caption: Reaction mechanism for the synthesis of this compound from 2-methylcyclohexanol.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. brainly.com [brainly.com]

- 2. 2-Methylcyclohexanol on treatment with HBr gives 1-bromo-1-methylcyclohex.. [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. 1-Bromo-1-methylcyclohexane | 931-77-1 | Benchchem [benchchem.com]

- 5. Question: The compound 1-methylcyclohexene is reacted with HBr in the pr.. [askfilo.com]

- 6. Write the propagation steps for the addition of HBr to 1-methylcy... | Study Prep in Pearson+ [pearson.com]

- 7. homework.study.com [homework.study.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 6294-39-9 | GAA29439 [biosynth.com]

- 10. Cyclohexane, 1-bromo-2-methyl- | C7H13Br | CID 95430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-1-Bromo-2-methylcyclohexane | C7H13Br | CID 12768449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cis-1-Bromo-2-methylcyclohexane | C7H13Br | CID 5325859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6294-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound | 6294-39-9 [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stereochemistry of 1-Bromo-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylcyclohexane is a fascinating molecule for stereochemical analysis due to the interplay of its chiral centers and the conformational flexibility of the cyclohexane (B81311) ring. This guide provides a comprehensive overview of the stereoisomers of this compound, their conformational preferences, and the influence of stereochemistry on their reactivity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in organic chemistry and drug development.

Introduction

The stereochemistry of substituted cyclohexanes is a cornerstone of modern organic chemistry. This compound serves as an excellent model system to understand the principles of cis-trans isomerism and the energetic consequences of substituent placement in axial and equatorial positions within the chair conformation. A thorough understanding of these principles is critical in the design and synthesis of chiral molecules, including pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

This technical guide will delve into the structural nuances of the four stereoisomers of this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The conformational analysis of both the cis and trans diastereomers will be explored, with a focus on the energetic penalties associated with axial and equatorial substituent orientations.

Cis-Trans Isomerism and Chirality

This compound has two chiral centers at carbons 1 and 2. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomers of each other.

-

Trans Isomers: The bromine and methyl groups are on opposite sides of the cyclohexane ring. The two trans isomers are (1R,2R)-1-bromo-2-methylcyclohexane and its enantiomer, (1S,2S)-1-bromo-2-methylcyclohexane.

-

Cis Isomers: The bromine and methyl groups are on the same side of the cyclohexane ring. The two cis isomers are (1R,2S)-1-bromo-2-methylcyclohexane and its enantiomer, (1S,2R)-1-bromo-2-methylcyclohexane.[1]

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of different conformers is determined by the steric interactions of the substituents.

Conformational Analysis of trans-1-Bromo-2-methylcyclohexane

The trans isomers can exist in two chair conformations that are in equilibrium through a process called ring flip. In one conformation, both substituents are in axial positions (diaxial), and in the other, both are in equatorial positions (diequatorial).[2]

The diequatorial conformation is significantly more stable than the diaxial conformation.[2] This is because axial substituents experience steric hindrance from the other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.[2] Larger substituents have a greater preference for the equatorial position to avoid these unfavorable interactions.[3]

Conformational Analysis of cis-1-Bromo-2-methylcyclohexane

For the cis isomers, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interconvert these positions.[4]

The energetically preferred conformation will have the larger group in the equatorial position.[5] The steric size of a substituent is often quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. The A-value for a bromine atom is smaller than that of a methyl group. Therefore, the more stable conformation of cis-1-bromo-2-methylcyclohexane will have the larger methyl group in the equatorial position and the bromine atom in the axial position.[5]

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified by their Gibbs free energy differences (ΔG°). These values can be estimated using A-values for the individual substituents.

| Substituent | A-value (kJ/mol) |

| -Br | 2.0 - 2.5 |

| -CH₃ | 7.3 |

For cis-1-bromo-2-methylcyclohexane: The difference in Gibbs free energy between the two chair conformations is approximately 4.9 kJ/mol.[5] In the more stable conformation, the methyl group is equatorial and the bromine is axial.

For trans-1-bromo-2-methylcyclohexane: The diaxial conformation has two 1,3-diaxial interactions for the bromine and two for the methyl group. The diequatorial conformation has a gauche interaction between the equatorial bromine and methyl groups. The diequatorial conformer is significantly more stable.

Stereochemistry and Reactivity

The stereochemistry of this compound significantly influences its reactivity, particularly in elimination reactions.

E2 Elimination Reactions

The E2 (bimolecular elimination) reaction requires a specific anti-periplanar arrangement of the leaving group (Br) and a proton on an adjacent carbon.

-

cis-1-Bromo-2-methylcyclohexane: In the more stable conformation (axial Br, equatorial CH₃), there are anti-periplanar protons on both C2 and C6. This allows for the formation of both the Zaitsev product (1-methylcyclohexene) and the Hofmann product (3-methylcyclohexene). The Zaitsev product is generally favored.[6]

-

trans-1-Bromo-2-methylcyclohexane: For an E2 reaction to occur, the bromine must be in an axial position. This forces the methyl group to also be in an axial position in the less stable diaxial conformer.[7] In this conformation, the only anti-periplanar proton is on C6, leading to the formation of the anti-Zaitsev (Hofmann) product, 3-methylcyclohexene, as the major product.[6] When reacting with sodium hydroxide, the major product is 1-methylcyclohexene.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the free radical bromination of methylcyclohexane (B89554) to form a tertiary alkyl halide, followed by elimination to yield an alkene. The alkene is then treated with HBr in the presence of peroxide to achieve anti-Markovnikov addition of bromine.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of this compound.

-

¹H NMR: The chemical shifts and coupling constants of the protons are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons (J-values) are also characteristic of their dihedral angle, which can help determine the conformation.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the conformation and the presence of substituents.[10] Spectral databases can provide reference spectra for comparison.[1]

General NMR Sample Preparation Protocol:

-

Sample Weighing: Accurately weigh 10-20 mg of the purified this compound isomer.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[11]

Conclusion

The stereochemistry of this compound provides a rich platform for understanding the fundamental principles of conformational analysis and its impact on chemical reactivity. The preference for equatorial substitution, the energetic consequences of 1,3-diaxial interactions, and the stereochemical requirements of elimination reactions are all clearly illustrated by this model system. For researchers and professionals in drug development, a firm grasp of these concepts is indispensable for the rational design and synthesis of stereochemically pure and potent therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further investigation and application of these principles.

References

- 1. spectrabase.com [spectrabase.com]

- 2. homework.study.com [homework.study.com]

- 3. gauthmath.com [gauthmath.com]

- 4. gauthmath.com [gauthmath.com]

- 5. brainly.com [brainly.com]

- 6. Solved 3. Assuming both cis- and | Chegg.com [chegg.com]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. homework.study.com [homework.study.com]

- 10. Cyclohexane, 1-bromo-2-methyl- | C7H13Br | CID 95430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

cis and trans 1-Bromo-2-methylcyclohexane stability comparison

An In-depth Technical Guide to the Conformational Stability of cis- and trans-1-Bromo-2-methylcyclohexane

Introduction: The Significance of Conformational Analysis

In the realm of stereochemistry, the spatial arrangement of atoms within a molecule, known as its conformation, profoundly influences its physical properties, reactivity, and biological activity. For cyclic systems, and particularly for cyclohexane (B81311) derivatives, conformational analysis is a critical tool for understanding molecular behavior. The cyclohexane ring is not planar; to minimize angle and torsional strain, it predominantly adopts a non-planar "chair" conformation.[1]

In this stable chair form, substituents occupy two distinct types of positions: six are axial , running parallel to the main axis of the ring, and six are equatorial , pointing outward from the ring's equator.[1] A dynamic process known as a "ring flip" allows for the interconversion between two chair conformations, causing all axial substituents to become equatorial and vice versa. While this interconversion is rapid at room temperature, the energy of the two conformers is often unequal in substituted cyclohexanes. The relative stability of these conformers is largely dictated by steric strain, particularly the unfavorable 1,3-diaxial interactions that arise between an axial substituent and the other two axial atoms on the same side of the ring.[2][3] This guide provides a detailed comparison of the conformational stabilities of cis- and trans-1-Bromo-2-methylcyclohexane, leveraging quantitative data and established experimental methodologies.

Conformational Analysis of trans-1-Bromo-2-methylcyclohexane

The trans isomer is characterized by having the two substituents on opposite sides of the cyclohexane ring. In a 1,2-disubstituted cyclohexane, this arrangement corresponds to the substituents being either both equatorial (e,e) or both axial (a,a).[4] These two conformations are in equilibrium through a ring flip.

The diequatorial conformer is substantially more stable because both the bulky methyl group and the bromine atom avoid the sterically hindered axial positions.[4][5] In contrast, the diaxial conformer is highly destabilized by multiple 1,3-diaxial interactions involving both the axial bromine and the axial methyl group with axial hydrogens, making its contribution to the overall equilibrium negligible. Consequently, trans-1-bromo-2-methylcyclohexane exists almost exclusively in the diequatorial conformation.[6]

Conformational Analysis of cis-1-Bromo-2-methylcyclohexane

In the cis isomer, the substituents are on the same side of the ring. For a 1,2-disubstituted cyclohexane, this requires one substituent to be axial and the other to be equatorial (a,e). A ring flip interconverts this to an equatorial-axial (e,a) conformation.[7] Unlike the trans isomer, the two conformers of the cis isomer are not energetically equivalent.

The relative stability of the two conformers is determined by which substituent occupies the more sterically demanding axial position. This preference is quantified by a parameter known as the A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[8][9] A larger A-value signifies a greater steric strain in the axial position and thus a stronger preference for the equatorial position. The methyl group has a significantly larger A-value than the bromine atom, indicating it is effectively "bulkier" in this context.[9][10] Therefore, the more stable conformer of cis-1-bromo-2-methylcyclohexane is the one where the larger methyl group is in the equatorial position and the smaller bromine atom is in the axial position (1-bromo(a)-2-methyl(e)).[11]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the cis and trans isomers of 1-bromo-2-methylcyclohexane. Due to the limited availability of experimental data, this guide combines reported experimental values with predicted spectral data to offer a comprehensive analytical profile. All predicted data is clearly identified and sourced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the stereochemistry and electronic environment of the nuclei.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for this compound (Solvent: CDCl₃)

| Proton Assignment | Predicted δ (ppm) - cis-isomer | Predicted δ (ppm) - trans-isomer |

| H-1 (CHBr) | 4.25 - 4.40 | 3.90 - 4.10 |

| H-2 (CHCH₃) | 1.80 - 1.95 | 1.90 - 2.05 |

| H-3, H-6 (CH₂) | 1.60 - 1.85 | 1.65 - 1.90 |

| H-4, H-5 (CH₂) | 1.20 - 1.50 | 1.25 - 1.55 |

| CH₃ | 1.05 (d) | 1.10 (d) |

Note: Predicted data is generated based on standard NMR prediction algorithms. Actual experimental values may vary.

¹³C NMR Spectroscopy

Experimental data for the cis-isomer of this compound has been reported.[1] For the trans-isomer, predicted data is provided.

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (δ) in ppm for this compound (Solvent: CDCl₃)

| Carbon Assignment | Experimental δ (ppm) - cis-isomer | Predicted δ (ppm) - trans-isomer |

| C-1 (CHBr) | 58.5 | 65.2 |

| C-2 (CHCH₃) | 38.2 | 41.5 |

| C-3 | 34.1 | 35.8 |

| C-4 | 25.9 | 26.3 |

| C-5 | 24.3 | 25.1 |

| C-6 | 30.7 | 32.4 |

| CH₃ | 17.6 | 18.1 |

Note: Experimental data for the cis-isomer is referenced from H. J. Schneider, V. Hoppen J. Org. Chem. 43, 3866 (1978).[1] Predicted data for the trans-isomer is generated based on standard NMR prediction algorithms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bonds.

Table 3: Key IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2930 - 2960 | Strong | C-H (sp³) stretch |

| 2850 - 2870 | Strong | C-H (sp³) stretch |

| 1450 - 1470 | Medium | C-H bend (scissoring) |

| 650 - 750 | Strong | C-Br stretch |

Note: Data is based on typical values for alkyl halides and may vary slightly based on the specific isomer and experimental conditions.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Prepare a Pasteur pipette with a small cotton or glass wool plug.

-

Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. The final volume in the tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Operation:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

-

IR Sample Preparation and Acquisition (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Using a clean pipette, place one to two drops of neat this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

FTIR Spectrometer Operation:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and store them in a desiccator.

-

Visualizations

The following diagrams illustrate the structural relationships and experimental workflows relevant to the spectroscopic analysis of this compound.

Caption: Correlation between molecular isomers and their spectral data.

Caption: Workflow for obtaining and analyzing spectral data.

References

physical and chemical properties of 1-Bromo-2-methylcyclohexane

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methylcyclohexane, tailored for researchers, scientists, and drug development professionals. The information presented herein is a consolidation of key data to support further research and application of this compound.

Physical and Chemical Properties

This compound is a halogenated cycloalkane. It exists as cis and trans stereoisomers, which can influence its physical properties and reactivity. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][3] |

| Boiling Point | 54-56 °C at 12 Torr | [4][5] |

| Density | 1.2622 g/cm³ at 20 °C | [4][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Methylcyclohexyl bromide | [1] |

| CAS Number | 6294-39-9 | [4] |

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a secondary alkyl halide. Its chemical behavior is largely dictated by substitution and elimination reactions. The stereochemistry of the molecule, particularly the cis or trans configuration of the bromine and methyl groups, plays a crucial role in determining the reaction pathway and major products.

Stability and Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Safety data sheets indicate that specific data on reactivity, chemical stability, and hazardous decomposition products are limited, but it should be handled with appropriate personal protective equipment in a well-ventilated area.

Key Reactions:

-

Elimination Reactions (E2): When treated with a strong, non-bulky base, this compound undergoes E2 elimination. For the reaction to proceed, the hydrogen atom to be eliminated and the bromine leaving group must be in an anti-periplanar (axial and opposing) conformation. In the case of trans-1-bromo-2-methylcyclohexane, this stereochemical requirement leads to the formation of 3-methylcyclohexene (B1581247) as the major product, which is the non-Zaitsev product.[6] With a bulky base like potassium tert-butoxide, the Hofmann (less substituted) product is also favored.[7]

-

Substitution Reactions (SN1): In a solvolysis reaction, such as with methanol, this compound can undergo an SN1 reaction.[8][9] This reaction proceeds through a carbocation intermediate, which can then be attacked by the nucleophile (methanol) from either face, leading to a mixture of substitution products.[8][9] Rearrangements of the carbocation intermediate are also possible.

-

Substitution Reactions (SN2): While SN1 and E2 are more commonly discussed for this secondary halide, under appropriate conditions (strong, non-bulky nucleophile and a polar aprotic solvent), an SN2 reaction could occur, leading to inversion of stereochemistry at the carbon bearing the bromine.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methylcyclohexane

This protocol is a hypothetical multi-step synthesis based on a described strategy.[10]

Objective: To synthesize this compound from methylcyclohexane.

Materials:

-

Methylcyclohexane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

-

Strong, bulky base (e.g., potassium tert-butoxide)

-

tert-Butanol

-

Hydrogen bromide (HBr)

-

Peroxide (e.g., benzoyl peroxide)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Step 1: Allylic Bromination of Methylcyclohexane. In a round-bottom flask fitted with a reflux condenser and a light source, combine methylcyclohexane, N-Bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride. Irradiate the mixture with a sunlamp to initiate the free-radical reaction. Reflux the mixture until all the NBS has reacted. Cool the mixture, filter off the succinimide, and wash the filtrate with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 1-bromo-1-methylcyclohexane (B3058953).

-

Step 2: Elimination to form 1-Methylcyclohexene. Dissolve the crude 1-bromo-1-methylcyclohexane in tert-butanol. Add potassium tert-butoxide and reflux the mixture to induce elimination. After the reaction is complete, cool the mixture, add water, and extract the product with diethyl ether. Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and carefully distill to obtain 1-methylcyclohexene.

-

Step 3: Anti-Markovnikov Hydrobromination. Dissolve the purified 1-methylcyclohexene in a suitable solvent and add hydrogen bromide in the presence of a peroxide initiator. This will lead to the anti-Markovnikov addition of HBr across the double bond, yielding this compound. Quench the reaction with a saturated sodium bicarbonate solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Boiling chips

-

Heating mantle

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glass joints are secure.

-

Distillation: Place the crude this compound and a few boiling chips into the round-bottom flask. Heat the flask gently with a heating mantle.

-

Fraction Collection: Collect any low-boiling impurities as a forerun. The main fraction should be collected at the expected boiling point (54-56 °C at 12 Torr).[4][5] Monitor the temperature at the distillation head closely.

-

Analysis: Analyze the purity of the collected fraction using an appropriate technique, such as gas chromatography (GC) or NMR spectroscopy.

Visualizations

The following diagrams illustrate key logical and mechanistic pathways involving this compound.

Caption: Synthetic workflow for this compound.

Caption: E2 elimination of trans-1-Bromo-2-methylcyclohexane.

Caption: SN1 reaction mechanism of this compound.

References

- 1. Cyclohexane, 1-bromo-2-methyl- | C7H13Br | CID 95430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1-Bromo-2-methylcyclohexane | C7H13Br | CID 5325859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1-Bromo-2-methylcyclohexane | C7H13Br | CID 12768449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6294-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. Solved 18. This compound reacts via an Sn1 | Chegg.com [chegg.com]

- 9. When this compound undergoes solvolysis in methanol, five m.. [askfilo.com]

- 10. homework.study.com [homework.study.com]

chair conformation of cis-1-Bromo-2-methylcyclohexane

An In-depth Technical Guide to the Chair Conformation of cis-1-Bromo-2-methylcyclohexane

Introduction to Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. In cyclic systems, particularly substituted cyclohexanes, conformational analysis is a critical tool for understanding molecular stability, reactivity, and biological activity. The cyclohexane (B81311) ring predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. For substituted cyclohexanes, the interconversion between two distinct chair conformers, known as a "ring flip," often results in conformers with different energy levels. This guide provides a detailed technical analysis of the conformational equilibrium of cis-1-Bromo-2-methylcyclohexane, a classic example of a 1,2-disubstituted cyclohexane.

Chair Conformations and Equilibrium

In the cis isomer of a 1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position. Through a ring-flipping process, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. This results in two distinct chair conformers that are in a state of dynamic equilibrium.

For cis-1-Bromo-2-methylcyclohexane, the two conformers are:

-

Conformer I: The bromine atom is in an axial (a) position, and the methyl group is in an equatorial (e) position.

-

Conformer II: The bromine atom is in an equatorial (e) position, and the methyl group is in an axial (a) position.

The equilibrium between these two conformations is dictated by their relative Gibbs free energy. The conformer with the lower energy will be more populated at equilibrium.

Synthesis of 1-Bromo-2-methylcyclohexane from 1-Methylcyclohexene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methylcyclohexane, a key alkyl halide intermediate, from the starting alkene, 1-methylcyclohexene. The core of this transformation is the anti-Markovnikov addition of hydrogen bromide (HBr), which proceeds via a free-radical mechanism. This document details the underlying reaction pathways, including the competing Markovnikov addition, presents quantitative data on selectivity, and provides a detailed experimental protocol for laboratory synthesis. All reaction mechanisms and workflows are visualized using standardized diagrams to ensure clarity for researchers, scientists, and professionals in drug development.

Introduction to Regioselectivity in Hydrobromination

The addition of hydrogen halides to unsymmetrical alkenes is a fundamental transformation in organic synthesis. The regiochemical outcome of this reaction is dictated by the reaction conditions. In the absence of radical initiators, the reaction of HBr with 1-methylcyclohexene follows Markovnikov's rule, yielding the thermodynamically favored product where the bromine atom attaches to the more substituted carbon atom.

However, for the synthesis of this compound, an "anti-Markovnikov" addition is required. This is achieved by altering the reaction mechanism from an electrophilic addition to a free-radical chain reaction.[1][2] This is commonly known as the peroxide effect or the Kharasch effect, and it is uniquely effective for the addition of HBr.[3][4] This guide focuses on the principles and practical execution of this anti-Markovnikov hydrobromination.

Reaction Mechanisms and Stereochemistry

The synthesis of this compound is achieved under conditions that favor a free-radical pathway, while standard acidic conditions lead to the isomeric 1-bromo-1-methylcyclohexane (B3058953). Understanding both mechanisms is crucial for controlling the reaction outcome.

Anti-Markovnikov Addition (Free-Radical Mechanism)

The desired synthesis of this compound is accomplished by the addition of HBr in the presence of a radical initiator, such as an organic peroxide (ROOR) or UV light.[3] The reaction proceeds through a three-stage radical chain mechanism: initiation, propagation, and termination.

-

Initiation: The weak oxygen-oxygen bond of the peroxide undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals (RO•).[5] These radicals then react with HBr to generate a bromine radical (Br•), which initiates the propagation cycle.[6][7]

-

Propagation: This is a two-step cycle.

-

The bromine radical adds to the carbon-carbon double bond of 1-methylcyclohexene. This addition occurs at the less substituted carbon (C2) to generate the more stable tertiary carbon radical at C1.[2][8] The stability of the radical intermediate is the key factor controlling the anti-Markovnikov regioselectivity.[6]

-

The resulting tertiary alkyl radical abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical (Br•), which can then participate in another cycle.[5][8]

-

-

Termination: The chain reaction is concluded when any two radical species combine.

Markovnikov Addition (Electrophilic Addition Mechanism)

In the absence of radical initiators, HBr reacts with 1-methylcyclohexene via an electrophilic addition mechanism. The pi bond of the alkene attacks the electrophilic hydrogen of HBr. This protonation occurs at the less substituted carbon (C2) to form the more stable tertiary carbocation at C1. The nucleophilic bromide ion then attacks the carbocation, yielding 1-bromo-1-methylcyclohexane as the major product.

Stereochemical Considerations

The stereochemistry of the free-radical addition to cyclic systems is complex. Older literature suggests a preference for trans-addition, which would result in the formation of cis-1-bromo-2-methylcyclohexane as the major product.[9] This is rationalized by the bromine radical approaching from one face of the alkene, followed by the hydrogen abstraction occurring from the opposite face.

However, more recent and broadly accepted views hold that the intermediate carbon radical is planar or rapidly inverting, allowing the subsequent hydrogen abstraction to occur from either face.[8] This leads to a lack of stereospecificity, producing a mixture of both cis and trans diastereomers.[6][10] For the purposes of synthesis design, it is prudent to assume a mixture of stereoisomers will be formed.

Data Presentation

The following tables summarize the expected outcomes and quantitative data for the hydrobromination of alkenes under different conditions.

Table 1: Regioselectivity of HBr Addition to 1-Methylcyclohexene

| Reaction Condition | Primary Product | Regioselectivity | Mechanism |

| HBr, Peroxide (ROOR), Heat/UV | This compound | Anti-Markovnikov | Free-Radical |

| HBr (in dark, no peroxides) | 1-Bromo-1-methylcyclohexane | Markovnikov | Electrophilic Addition |

Table 2: Representative Yields for Anti-Markovnikov Hydrobromination

| Starting Alkene | Product | Yield (%) | Reference |

| 1-Octene | 1-Bromooctane | >80% | [1] |

| Undecylenic Acid | 11-Bromoundecanoic acid | 80-100% | [1] |

| 1-Methylcyclohexene | This compound | Not Specified | - |

| Note: While specific yield data for 1-methylcyclohexene is not readily available in the cited literature, high yields are expected based on analogous systems. |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative procedure for the free-radical addition of HBr to 1-methylcyclohexene.

Materials:

-

1-Methylcyclohexene (1.0 equiv)

-

Hydrogen bromide (HBr) solution (e.g., 48% in water or as gas) or an in situ generation method[1]

-

Radical initiator (e.g., Benzoyl peroxide or AIBN, 0.02-0.05 equiv)

-

Anhydrous, non-polar solvent (e.g., pentane, hexane, or CCl₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle/UV lamp

Experimental Workflow Diagram:

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylcyclohexene (1.0 equiv) and the radical initiator (e.g., benzoyl peroxide, 0.02 equiv) in a minimal amount of a non-polar solvent like pentane.

-

Reagent Addition: While stirring the solution, add hydrogen bromide (approx. 1.2 equiv). This can be done by slowly bubbling HBr gas through the solution or by the dropwise addition of a solution of HBr. The reaction should be initiated either by gentle heating with a heating mantle or by irradiation with a UV lamp.

-

Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to confirm the consumption of the starting alkene. The reaction is typically complete within 2-4 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a 5% aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with saturated brine.

-

Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent, and remove the solvent from the filtrate using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Safety Precautions:

-

Hydrogen bromide is a corrosive and toxic gas/solution. All manipulations should be performed in a well-ventilated fume hood.

-

Organic peroxides can be explosive when heated or subjected to shock. Handle with care and follow appropriate safety guidelines.

-

Organic solvents are flammable. Ensure no open flames are present.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

- 1. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 2. Question: The compound 1-methylcyclohexene is reacted with HBr in the pr.. [askfilo.com]

- 3. Write the propagation steps for the addition of HBr to 1-methylcy... | Study Prep in Pearson+ [pearson.com]

- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 5. orgosolver.com [orgosolver.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the IUPAC Naming of 1-Bromo-2-methylcyclohexane Stereoisomers

This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 1-bromo-2-methylcyclohexane. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles of stereochemical nomenclature as applied to substituted cyclohexanes. This document outlines the systematic application of the Cahn-Ingold-Prelog (CIP) rules, the designation of cis/trans isomerism, and the relationship between the different stereoisomers.

Introduction to Stereoisomerism in this compound

This compound is a disubstituted cycloalkane with two chiral centers at carbon 1 and carbon 2. The presence of these two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers. The correct and unambiguous naming of each of these isomers is crucial for clear communication in research and development.

The stereoisomers of this compound are categorized based on two main systems:

-

Cis/Trans Isomerism: This describes the relative orientation of the bromine and methyl substituents with respect to the plane of the cyclohexane (B81311) ring.

-

R/S Configuration: This provides the absolute configuration at each chiral center based on the Cahn-Ingold-Prelog (CIP) priority rules.

IUPAC Nomenclature Workflow

The systematic IUPAC naming of the stereoisomers of this compound follows a logical workflow that incorporates both relative and absolute stereochemistry.

Caption: A workflow diagram illustrating the steps for the IUPAC naming of this compound stereoisomers.

The Four Stereoisomers of this compound

The four stereoisomers of this compound are comprised of two pairs of enantiomers. The relationship between these isomers can be visualized as follows:

Thermodynamic Stability of 1-Bromo-2-methylcyclohexane Isomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the diastereomers and conformational isomers of 1-Bromo-2-methylcyclohexane. By leveraging established principles of conformational analysis and quantitative thermodynamic data, this document serves as a comprehensive resource for understanding the energetic landscape of this substituted cyclohexane (B81311) system.

Introduction to Conformational Analysis

In cyclic systems like cyclohexane, the spatial arrangement of substituents significantly influences the molecule's overall energy and, consequently, its thermodynamic stability. Cyclohexane predominantly adopts a low-energy "chair" conformation, in which substituents can occupy either axial or equatorial positions. The interconversion between two chair forms, known as a ring flip, is rapid at room temperature. However, for substituted cyclohexanes, the two chair conformers are often not energetically equivalent. The relative stability of these conformers is dictated by steric interactions, primarily the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or "A-value". This value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[1][2] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[2] For disubstituted cyclohexanes like this compound, the stability of a given isomer is determined by the interplay of the A-values of both substituents and their relative stereochemistry (cis or trans).

Isomers and Conformational Equilibria of this compound

This compound exists as two diastereomers: cis and trans. Each of these diastereomers exists as a pair of interconverting chair conformations. The thermodynamic stability of each conformer can be estimated by summing the energetic penalties (A-values) for any substituents in the axial position.

Quantitative Stability Data

The stability of each conformer is assessed using the A-values for the methyl (-CH₃) and bromo (-Br) groups. These values, determined experimentally, quantify the steric strain introduced by placing these groups in an axial position.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Methyl (-CH₃) | ~1.74 | ~7.3 |

| Bromo (-Br) | ~0.43 | ~1.8 |

| Table 1: Conformational Free Energies (A-values) for Methyl and Bromo Substituents. Data sourced from established chemical literature.[1][2] |

Using these A-values, the relative energies of the four key chair conformations (two for cis and two for trans) can be calculated. The equilibrium will strongly favor the conformer with the lowest total steric strain.

| Isomer | Conformation | Axial Substituents | Total Strain Energy (kcal/mol) | Relative Stability |

| trans | (1e, 2e) | None | 0 | Most Stable |

| (1a, 2a) | -Br, -CH₃ | 0.43 + 1.74 = 2.17 | Least Stable | |

| cis | (1e, 2a) | -CH₃ | 1.74 | Less Stable |

| (1a, 2e) | -Br | 0.43 | More Stable | |

| Table 2: Calculated Strain Energies and Relative Stabilities of this compound Conformers. The total strain energy is the sum of A-values for all axial substituents. |

From this analysis, the trans-1-bromo-2-methylcyclohexane, existing predominantly in the diequatorial (1e, 2e) conformation, is the most thermodynamically stable isomer overall.[3][4][5] For the cis isomer, the conformation with the bromine atom in the axial position and the methyl group in the equatorial position (1a, 2e) is more stable than its ring-flipped counterpart. The energy difference between the two cis conformers is approximately 1.31 kcal/mol (1.74 - 0.43).

Experimental Determination of Thermodynamic Parameters

The A-values and, consequently, the relative stabilities of cyclohexane conformers are determined experimentally, most commonly using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Determination of Conformational Equilibrium by Low-Temperature ¹H NMR

Objective: To determine the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the two chair conformers of a substituted cyclohexane, such as the cis-1-bromo-2-methylcyclohexane isomer.

Principle: At room temperature, the chair-chair interconversion ("ring flip") is fast on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers. The ratio of the conformers can be determined by integrating these distinct signals.

Materials and Equipment:

-

Sample of cis-1-bromo-2-methylcyclohexane

-

Deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD)

-

High-field NMR spectrometer equipped with a variable temperature unit

-

NMR tubes suitable for low-temperature work

Procedure:

-

Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of the cis-1-bromo-2-methylcyclohexane sample in the chosen deuterated solvent in an NMR tube.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Low-Temperature Analysis: a. Cool the sample inside the NMR probe to a low temperature where the ring flip is slow. A typical starting point is around -60 °C (213 K). The exact temperature (the coalescence temperature) will vary depending on the energy barrier of the ring flip. b. Allow the sample temperature to equilibrate for several minutes. c. Acquire a ¹H NMR spectrum. At a sufficiently low temperature, signals that appeared as broad or averaged peaks at room temperature will resolve into two distinct sets of signals, one for each chair conformer. d. Identify a well-resolved signal corresponding to a specific proton (e.g., the proton on the carbon bearing the bromo or methyl group) for each of the two conformers.

-

Data Processing and Analysis: a. Integrate the identified signals corresponding to the two conformers. The ratio of the integrals is equal to the population ratio of the conformers. b. Calculate the equilibrium constant, K = [equatorial-major conformer] / [axial-major conformer]. For cis-1-bromo-2-methylcyclohexane, this would be K = [(1a-Br, 2e-Me)] / [(1e-Br, 2a-Me)]. c. Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK where R is the ideal gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.

-

(Optional) Variable-Temperature Study: To determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium, repeat steps 3 and 4 at several different temperatures below the coalescence point. A plot of ln(K) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

Visualizing Conformational Equilibria

The relationships between the different isomers and their respective chair conformations can be effectively visualized using diagrams.

Figure 1: Conformational equilibrium for cis and trans isomers of this compound.

Figure 2: Logical hierarchy of this compound isomers and conformers.

Conclusion

The thermodynamic stability of this compound isomers is governed by the principles of steric strain in cyclohexane chair conformations. Quantitative analysis, based on the established A-values for methyl and bromo substituents, demonstrates a clear energetic hierarchy. The trans isomer is more stable than the cis isomer due to its ability to adopt a diequatorial conformation, which is free of significant steric strain. Within the cis isomer, the conformer placing the bulkier methyl group in the equatorial position is favored. These relative stabilities can be experimentally verified and quantified using techniques such as low-temperature NMR spectroscopy, which allows for the direct observation and measurement of the populations of interconverting conformers at equilibrium. This understanding is fundamental for predicting molecular behavior, reactivity, and properties in various chemical and pharmaceutical applications.

References

- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07396B [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: E2 Elimination Reaction of 1-Bromo-2-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the bimolecular elimination (E2) reaction of 1-bromo-2-methylcyclohexane. It outlines the underlying stereochemical and regiochemical principles that govern the reaction's outcome, particularly the critical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen. Detailed experimental protocols for the synthesis of the starting materials, the execution of the E2 elimination reaction with different bases, and the analysis of the resulting product mixture are provided. Quantitative data on product distribution for both cis and trans isomers are summarized to illustrate the practical application of Zaitsev's and Hofmann's rules in this system.

Introduction

The E2 elimination reaction is a fundamental transformation in organic synthesis, allowing for the formation of alkenes from alkyl halides. The reaction proceeds in a single, concerted step where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group. In cyclic systems like cyclohexane (B81311), the stereochemical requirements of the E2 reaction are particularly pronounced and provide a powerful illustration of conformational analysis.

For an E2 reaction to occur in a cyclohexane ring, the leaving group and a β-hydrogen must be in a diaxial (anti-periplanar) conformation.[1][2] This rigid geometric constraint dictates the regioselectivity of the reaction, meaning it determines which of the possible alkene isomers is formed. The E2 elimination of the diastereomers of this compound serves as a classic example of this principle. The choice of base, from a small, unhindered base like sodium ethoxide to a sterically bulky base like potassium tert-butoxide, can further influence the product distribution, shifting the balance between the more substituted (Zaitsev) and less substituted (Hofmann) alkene products.[3]

Stereochemical and Regiochemical Principles

The product distribution in the E2 elimination of this compound isomers is directly controlled by the availability of anti-periplanar β-hydrogens in the reactive chair conformation.

-

cis-1-Bromo-2-methylcyclohexane : In the most stable conformation of the cis isomer, the methyl group is equatorial and the bromine is axial. This conformation is reactive as the bromine is already in the required axial position. There are two different β-hydrogens that can be anti-periplanar to the axial bromine: one on C2 and one on C6. The hydrogen on C2 is also axial. Abstraction of this proton by a base leads to the formation of the more substituted, thermodynamically stable 1-methylcyclohexene (Zaitsev product).[4][5]

-

trans-1-Bromo-2-methylcyclohexane : The most stable chair conformation of the trans isomer has both the bromine and the methyl group in equatorial positions. To undergo an E2 reaction, the ring must flip to a less stable conformation where both groups are axial.[2] In this reactive diaxial conformation, the β-hydrogen on C2 is in an equatorial position and thus cannot be eliminated. The only available anti-periplanar β-hydrogen is on C6. Therefore, the base can only abstract this proton, leading exclusively to the formation of the less substituted 3-methylcyclohexene (B1581247) (non-Zaitsev product).[2][4]

Quantitative Data Presentation

The regioselectivity of the E2 elimination of this compound isomers can be quantified by analyzing the product mixture using gas chromatography. The following table summarizes the expected product distribution based on the starting isomer and the base used.

| Starting Material | Base | Solvent | Major Product | Minor Product | Expected Product Ratio (Major:Minor) | Rule Followed |

| cis-1-Bromo-2-methylcyclohexane | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 1-Methylcyclohexene | 3-Methylcyclohexene | ~80:20 | Zaitsev |

| cis-1-Bromo-2-methylcyclohexane | Potassium tert-Butoxide (KOtBu) | t-Butanol | 1-Methylcyclohexene | 3-Methylcyclohexene | ~70:30 | Zaitsev |

| trans-1-Bromo-2-methylcyclohexane | Sodium Ethoxide (NaOEt) | Ethanol | 3-Methylcyclohexene | 1-Methylcyclohexene | >99:1 | Anti-periplanar |

| trans-1-Bromo-2-methylcyclohexane | Potassium tert-Butoxide (KOtBu) | t-Butanol | 3-Methylcyclohexene | 1-Methylcyclohexene | >99:1 | Anti-periplanar |

Note: The product ratios are illustrative and based on established principles of E2 regioselectivity. Actual experimental yields may vary.

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-1-Bromo-2-methylcyclohexane

This protocol describes the conversion of 2-methylcyclohexanol (B165396) to this compound. The reaction proceeds via an SN2 mechanism and typically yields a mixture of cis and trans isomers.

Materials:

-

2-methylcyclohexanol (mixture of isomers)

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel, Round-bottom flask, Reflux condenser, Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid to 50 mL of 48% hydrobromic acid, while cooling the flask in an ice bath.

-

Slowly add 20 mL (0.17 mol) of 2-methylcyclohexanol to the cold acid mixture with swirling.

-

Add boiling chips and assemble a reflux apparatus. Heat the mixture under reflux for 60 minutes.

-

After reflux, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Separate the lower aqueous layer from the upper organic layer (product). Discard the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of water.

-

Transfer the crude product to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is a mixture of cis- and trans-1-bromo-2-methylcyclohexane, which can be separated by fractional distillation if desired, or used as a mixture for the elimination reaction.

Protocol 2: E2 Elimination with Sodium Ethoxide (Zaitsev-Promoting Conditions)

This protocol is designed for the elimination reaction of cis-1-bromo-2-methylcyclohexane to favor the Zaitsev product.

Materials:

-

cis-1-Bromo-2-methylcyclohexane

-

Sodium metal

-

Absolute ethanol

-

Round-bottom flask, Reflux condenser, Heating mantle

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol in a 100 mL round-bottom flask, equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas.

-

Once the sodium has completely reacted and the solution has cooled, add 8.85 g (0.05 mol) of cis-1-bromo-2-methylcyclohexane to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling, add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extract the product with two 25 mL portions of diethyl ether.

-

Combine the ether extracts and wash with 50 mL of water.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and carefully remove the ether by simple distillation.

-

The remaining liquid is the alkene product mixture, which should be analyzed by gas chromatography.

Protocol 3: E2 Elimination with Potassium tert-Butoxide (Hofmann-Promoting Conditions)

While the stereochemistry of trans-1-bromo-2-methylcyclohexane already dictates the formation of the non-Zaitsev product, using a bulky base like potassium tert-butoxide is a standard method to promote Hofmann elimination where possible.

Materials:

-

This compound (either isomer)

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol

-

Round-bottom flask, Reflux condenser, Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.6 g (0.05 mol) of potassium tert-butoxide in 50 mL of dry tert-butanol.

-

Add 8.85 g (0.05 mol) of this compound to the solution.

-

Heat the mixture to reflux for 2 hours.

-

Follow the work-up procedure as described in Protocol 2 (steps 4-8).

-

Analyze the resulting alkene mixture by gas chromatography.

Protocol 4: Gas Chromatography (GC) Analysis of Product Mixture

This protocol outlines the procedure for separating and quantifying the isomeric alkene products.[6]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1 or equivalent).[6]

-

Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C, with a split ratio of 50:1.[6]

-

Detector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 120°C.

-

Final Hold: Hold at 120°C for 2 minutes.

-

Procedure:

-

Sample Preparation: Prepare a dilute sample for GC analysis by adding one drop of the dried product mixture to approximately 1 mL of acetone (B3395972) or hexane (B92381) in a GC vial.[6]

-

Injection: Inject 0.5 µL of the diluted sample into the GC.

-

Data Analysis: Identify the peaks corresponding to 3-methylcyclohexene and 1-methylcyclohexene based on their retention times (3-methylcyclohexene, having a lower boiling point, will typically elute first). Integrate the area under each product peak. Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of all product peaks and multiplying by 100.

Visualizations

Caption: E2 elimination of cis-1-bromo-2-methylcyclohexane leading to the Zaitsev product.

Caption: E2 elimination of trans-1-bromo-2-methylcyclohexane leading to the non-Zaitsev product.

Caption: General experimental workflow for synthesis, elimination, and analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]

- 4. Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes class 11 chemistry CBSE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Formation of 2-Methylcyclohexylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic synthons in organic chemistry, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2-methylcyclohexane, a secondary alkyl halide. The resulting 2-methylcyclohexylmagnesium bromide is a valuable intermediate for the introduction of the 2-methylcyclohexyl moiety in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Particular attention is given to optimizing reaction conditions to maximize yield and minimize the formation of the primary side product, the Wurtz coupling dimer.

Key Reaction Parameters and Expected Data

The successful formation of 2-methylcyclohexylmagnesium bromide is contingent upon careful control of several key experimental parameters. Due to the secondary nature of the alkyl halide, the propensity for side reactions, such as Wurtz coupling, is a critical consideration.

| Parameter | Value / Range | Notes |

| Grignard Reagent Formation | ||

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (B95107) (THF) | Ethereal solvents are essential for stabilizing the Grignar reagent. THF is often preferred for secondary alkyl halides due to its higher boiling point and better solvating properties. |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess of magnesium ensures the complete conversion of the alkyl bromide. |

| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Activation is crucial for removing the passivating magnesium oxide layer and initiating the reaction. |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic; once initiated, it may require cooling to maintain a controlled rate. |

| Reaction Time | 1 - 3 hours | Completion is typically indicated by the disappearance of the metallic magnesium. |

| Expected Yield | 50 - 85% | Yields are highly dependent on the purity of reagents and the strict exclusion of water and air. Lower yields are often attributed to the formation of Wurtz coupling byproducts.[1] |

| Side Reactions | ||

| Wurtz Coupling | Formation of 1,1'-bi(2-methylcyclohexyl) | This is the primary side reaction where the Grignard reagent reacts with unreacted this compound. Slow addition of the alkyl bromide helps to minimize this. |

Experimental Protocols

This protocol details a representative procedure for the laboratory-scale synthesis of 2-methylcyclohexylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas.

-